1-Chlorocycloocta-1,5-diene; methylpalladiumylium
Description
1-Chlorocycloocta-1,5-diene; methylpalladiumylium is an organometallic compound that features a palladium center coordinated to a 1-chlorocycloocta-1,5-diene ligand and a methyl group. This compound is of significant interest in the field of catalysis due to its ability to facilitate various organic transformations, particularly in cross-coupling reactions.
Properties
Molecular Formula |
C9H14ClPd+ |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
carbanide;1-chlorocycloocta-1,5-diene;palladium(2+) |
InChI |
InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2 |
InChI Key |
KCPSSRNPZIQNDQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chlorocycloocta-1,5-diene; methylpalladiumylium typically involves the reaction of palladium chloride with 1-chlorocycloocta-1,5-diene in the presence of a methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chlorocycloocta-1,5-diene; methylpalladiumylium undergoes a variety of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can facilitate further transformations.
Reduction: The compound can be reduced to form palladium(0) species, which are highly reactive and can participate in various catalytic cycles.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines, to form new palladium complexes.
Cross-Coupling Reactions: The compound is particularly effective in facilitating cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are widely used in organic synthesis.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., toluene, dichloromethane), and various nucleophiles or electrophiles. Major products formed from these reactions include biaryl compounds, alkenes, and alkynes.
Scientific Research Applications
1-Chlorocycloocta-1,5-diene; methylpalladiumylium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through cross-coupling reactions.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-Chlorocycloocta-1,5-diene; methylpalladiumylium exerts its effects involves the coordination of the palladium center to the 1-chlorocycloocta-1,5-diene ligand and the methyl group. This coordination facilitates the activation of various substrates, allowing them to undergo further transformations. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation steps, which are key processes in catalytic cycles.
Comparison with Similar Compounds
1-Chlorocycloocta-1,5-diene; methylpalladiumylium can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)palladium(II): This compound features two chloride ligands and is also used in cross-coupling reactions.
Chloro(1,5-cyclooctadiene)iridium(I) dimer: This iridium complex is used in homogeneous catalysis and has applications in carbonylation and hydrosilylation reactions.
Dichloro(1,5-cyclooctadiene)platinum(II): This platinum complex is used in hydrogenative cyclization and stereoselective tandem hydrosilylation-Hiyama coupling reactions.
The uniqueness of 1-Chlorocycloocta-1,5-diene; methylpalladiumylium lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity, making it a valuable tool in organic synthesis.
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